2-amino-4-oxo-4H-chromene-3-carbonitrile

描述

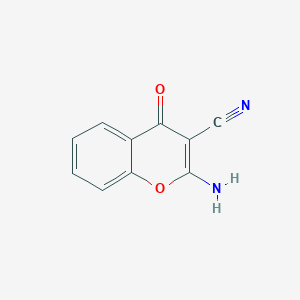

2-amino-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. It is characterized by the presence of an amino group at the 2-position, a carbonyl group at the 4-position, and a cyano group at the 3-position of the benzopyran ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as an efficient catalyst for this reaction. The reaction is carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is emphasized to ensure cost-effectiveness, safety, and sustainability. The process involves the use of robust catalysts that can be easily separated and reused, thereby minimizing waste and reducing production costs .

化学反应分析

Types of Reactions

2-amino-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and hydrazines are employed for substitution reactions

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives

科学研究应用

Anticancer Activity

The anticancer properties of 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives have been extensively studied, revealing their potential as effective agents against various cancer cell lines.

- Mechanism of Action : Research indicates that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study identified several derivatives that induced G2/M phase arrest and exhibited anti-angiogenic effects both in vitro and in vivo, specifically targeting melanoma cells through centrosome de-clustering mechanisms .

- Cytotoxicity Studies : In a comparative analysis against established chemotherapeutic agents like etoposide, several derivatives of this compound demonstrated superior cytotoxic effects with IC50 values significantly lower than those of etoposide . For example, certain derivatives showed IC50 values ranging from 3.46 to 18.76 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7, T47D) indicating their potential as novel anticancer agents .

Synthesis Methodologies

The synthesis of this compound can be achieved through various multi-component reactions (MCRs), which are favored for their efficiency and environmental benefits.

- Green Chemistry Approaches : Recent studies have utilized NS-doped graphene oxide quantum dots as catalysts for the one-pot synthesis of these compounds, achieving high yields (up to 98%) under mild conditions . This method exemplifies the trend towards sustainable chemistry practices in the synthesis of biologically active compounds.

- Multi-component Reactions : The synthesis often involves the condensation of malononitrile with aromatic aldehydes and other reagents such as resorcinol or dimedone. This approach not only simplifies the synthetic pathway but also enhances yield and purity of the final products .

Other Biological Activities

Beyond anticancer properties, this compound derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapy .

- Neuroprotective Effects : There is emerging research suggesting that certain chromene derivatives may act as inhibitors of acetylcholinesterase and butyrylcholinesterase, potentially aiding in the management of Alzheimer's disease . This highlights their versatility beyond oncology.

Case Studies and Experimental Findings

作用机制

The mechanism of action of 2-amino-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed pharmacological effects, such as antimicrobial and anticancer activities .

相似化合物的比较

Similar Compounds

2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.

2-amino-4H-benzo[b]pyrans: Another class of compounds with similar structural features and biological activities.

Uniqueness

2-amino-4-oxo-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group at the 3-position and the carbonyl group at the 4-position enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .

属性

CAS 编号 |

58778-37-3 |

|---|---|

分子式 |

C10H6N2O2 |

分子量 |

186.17 g/mol |

IUPAC 名称 |

2-amino-4-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)14-10(7)12/h1-4H,12H2 |

InChI 键 |

HFGSYQXNEXRWDM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C#N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。